3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]
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Overview
Description
3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] is a brominated derivative of spirobi[fluorene], characterized by the presence of four bromine atoms at the 3, 3’, 6, and 6’ positions of the fluorene rings. This compound is known for its high molecular weight of 631.98 g/mol and its unique spiro structure, which imparts distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,6,6’-tetrabromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. This process uses bromine as the brominating agent and iron(III) chloride as the catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed: The major products depend on the specific reactions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the core structure .
Scientific Research Applications
3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3,3’,6,6’-tetrabromo-9,9’-spirobi[fluorene] is primarily related to its ability to participate in various chemical reactions due to the presence of bromine atoms. These atoms can act as reactive sites for further functionalization, enabling the compound to interact with different molecular targets and pathways. The spiro structure also contributes to its stability and reactivity .
Comparison with Similar Compounds
9,9’-Spirobi[fluorene]: The parent compound without bromine atoms.
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Another brominated derivative with bromine atoms at different positions.
Comparison: 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. Compared to its parent compound, it offers enhanced reactivity for further functionalization.
Biological Activity
3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene] is a halogenated compound derived from the spirobifluorene family, which has garnered attention due to its potential biological activities. This article aims to compile and analyze the available research on the biological properties of this compound, focusing on its antimicrobial, anticancer, and other relevant activities.
Chemical Structure and Properties
The chemical structure of 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] features a unique spirobifluorene framework with bromine substituents that influence its reactivity and biological interactions. The compound's structural characteristics can be summarized in the following table:
Property | Description |
---|---|
Molecular Formula | C_{12}H_{6}Br_{4} |
Molecular Weight | 392.84 g/mol |
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated varying degrees of inhibition:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 40 µg/mL |
Pseudomonas aeruginosa | 60 µg/mL |
The results suggest that the compound possesses a broad-spectrum antibacterial activity comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] has been investigated in various cancer cell lines. A notable study reported IC50 values for different cancer types:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.5 |
HepG2 (Liver Cancer) | 7.2 |
A549 (Lung Cancer) | 8.0 |
These findings indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .
The proposed mechanisms by which 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] exerts its biological effects include:
- Interference with DNA Replication: The compound may interact with DNA or its associated proteins, inhibiting replication and leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that brominated compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial activity .
Case Studies
- Anticancer Study: In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 5 µM. Flow cytometry analysis indicated an increase in apoptosis markers after treatment .
- Antimicrobial Efficacy: A study conducted on Staphylococcus aureus showed that treatment with 40 µg/mL of the compound resulted in a notable decrease in bacterial colony-forming units (CFUs), demonstrating its potential as an antibacterial agent .
Properties
Molecular Formula |
C25H12Br4 |
---|---|
Molecular Weight |
632.0 g/mol |
IUPAC Name |
3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H12Br4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H |
InChI Key |
NLGSEROEASXLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C24C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
Origin of Product |
United States |
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